methyl 2-{[(acetylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
methyl 2-{[(acetylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a benzothiophene core, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(acetylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This reaction yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
methyl 2-{[(acetylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted benzothiophene derivatives.
Scientific Research Applications
methyl 2-{[(acetylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 2-{[(acetylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby affecting cellular signaling pathways and leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: Known for its use as an intermediate in organic synthesis and as a solvent.
2-Aminopyrimidine derivatives: Studied for their antitrypanosomal and antiplasmodial activities.
Thiazole derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Uniqueness
methyl 2-{[(acetylamino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its unique benzothiophene core, which imparts specific biological activities and makes it a valuable compound in medicinal chemistry. Its ability to undergo various chemical reactions also makes it a versatile building block for the synthesis of more complex molecules.
Properties
Molecular Formula |
C13H16N2O3S2 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
methyl 2-(acetylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C13H16N2O3S2/c1-7(16)14-13(19)15-11-10(12(17)18-2)8-5-3-4-6-9(8)20-11/h3-6H2,1-2H3,(H2,14,15,16,19) |
InChI Key |
PBPLNZNMYYEUOW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)OC |
Canonical SMILES |
CC(=O)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)OC |
Origin of Product |
United States |
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